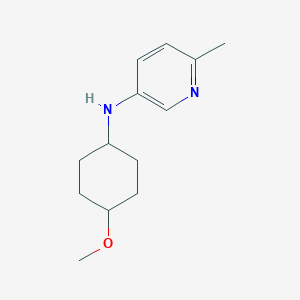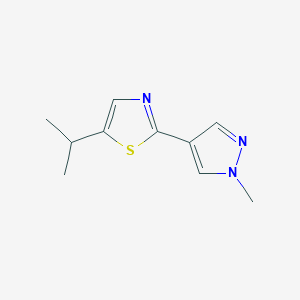
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid (DCMC) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCMC belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exerts its biochemical and physiological effects through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, and their inhibition by 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid results in the reduction of inflammation. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also modulates the activity of certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in various physiological processes.
Biochemical and physiological effects:
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also exhibits anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, including its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid and its potential side effects. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid may also have potential applications in the development of new drugs and therapies for various diseases.
Métodos De Síntesis
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid can be synthesized through the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with N-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol and diisopropylcarbodiimide. The reaction results in the formation of 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been extensively used in scientific research due to its ability to inhibit certain enzymes and modulate various physiological processes. 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes.
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9(15(18)19)10(2)16-14(17)12-7-11-5-3-4-6-13(11)20-8-12/h3-6,9-10,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSRYHRZDFZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1CC2=CC=CC=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)